Home > Products > Screening Compounds P8054 > Triakontatetraneuropeptide
Triakontatetraneuropeptide - 120667-90-5

Triakontatetraneuropeptide

Catalog Number: EVT-453753
CAS Number: 120667-90-5
Molecular Formula: C172H268N44O56S
Molecular Weight: 3880 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TTN is primarily derived from the diazepam-binding inhibitor protein, which is expressed in various tissues, including the brain. It falls under the classification of neuropeptides due to its functions related to neurotransmission and neuromodulation. Research indicates that TTN is released by astrocytes and astrocytoma cells, suggesting its role in glial cell activity regulation .

Synthesis Analysis

The synthesis of triakontatetraneuropeptide can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to form the peptide chain. Key parameters in this process include:

  • Amino Acid Sequence: The specific sequence of amino acids that constitutes TTN must be accurately followed to ensure proper folding and function.
  • Coupling Reagents: Commonly used reagents such as HBTU or DIC facilitate the formation of peptide bonds between amino acids.
  • Cleavage Conditions: After synthesis, protecting groups are removed using trifluoroacetic acid or similar agents to yield the final product.

In addition, enzymatic cleavage from diazepam-binding inhibitor may also yield TTN in biological systems, highlighting its natural biosynthetic pathway .

Molecular Structure Analysis

The molecular structure of triakontatetraneuropeptide consists of a specific sequence of amino acids that contribute to its functional properties. While detailed structural data can vary, key aspects include:

  • Length: TTN is characterized by a lengthy peptide chain, typically comprising 30 amino acids.
  • Secondary Structure: Studies suggest that TTN may adopt a helical conformation which is crucial for its receptor interactions.
  • Molecular Weight: The molecular weight of TTN is approximately 3,300 Da.

Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to elucidate the precise structure and confirm the integrity of synthesized peptides .

Chemical Reactions Analysis

Triakontatetraneuropeptide participates in various chemical reactions, primarily involving receptor binding and signal transduction. Key reactions include:

  • Receptor Activation: TTN binds to peripheral-type benzodiazepine receptors (PBRs), initiating intracellular signaling cascades that lead to increased calcium ion concentrations.
  • DNA Synthesis Stimulation: The binding of TTN activates pathways that enhance thymidine incorporation in glial cells, indicating its role in promoting cell proliferation .
  • Calcium Signaling: The peptide induces significant changes in intracellular calcium levels, which are critical for various cellular functions including neurotransmitter release and cell growth .
Mechanism of Action

The mechanism of action for triakontatetraneuropeptide involves several steps:

  1. Receptor Binding: TTN binds specifically to peripheral-type benzodiazepine receptors located on the cell membrane.
  2. Signal Transduction: This binding triggers a conformational change in the receptor, activating downstream signaling pathways.
  3. Calcium Mobilization: The activated receptor leads to an influx of calcium ions into the cell, which is essential for various cellular processes including DNA synthesis.
  4. Cellular Response: The increase in intracellular calcium promotes cellular activities such as proliferation and differentiation in glial cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of triakontatetraneuropeptide include:

Quantitative analyses using techniques such as high-performance liquid chromatography (HPLC) can provide insights into purity and concentration levels during research applications .

Applications

Triakontatetraneuropeptide has several scientific applications:

  • Neuroscience Research: Due to its role in stimulating glial cell proliferation and modulating neurotransmitter systems, TTN is a valuable compound for studying neurobiology.
  • Therapeutic Potential: Understanding TTN's mechanisms may lead to therapeutic applications in neurodegenerative diseases or conditions involving impaired glial function.
  • Biochemical Studies: TTN serves as a model compound for exploring peptide-receptor interactions and signal transduction mechanisms.

Research continues to elucidate further applications and implications of triakontatetraneuropeptide within both basic science and clinical contexts .

Structural Characterization of Triakontatetraneuropeptide (TTN)

Biochemical Composition and Sequence Analysis

Triakontatetraneuropeptide (Triakontatetraneuropeptide), a 34-amino acid neuropeptide (molecular weight ≈ 3.5 kDa), is proteolytically derived from the precursor protein Diazepam Binding Inhibitor (Diazepam Binding Inhibitor). Its primary structure was definitively established as: Thr-Gln-Pro-Thr-Asp-Glu-Glu-Met-Leu-Phe-Ile-Tyr-Ser-His-Phe-Lys-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys [2]. This sequence corresponds to residues 17–50 of the full-length Diazepam Binding Inhibitor polypeptide. Biophysical analyses reveal an isoelectric point (pI) of 4.8, reflecting its acidic character due to multiple aspartate and glutamate residues. The C-terminal region (residues 33–50) encompasses the octadecaneuropeptide sequence, which is independently bioactive [3] [4].

Table 1: Primary Structural Features of Triakontatetraneuropeptide

CharacteristicDetail
Amino Acid SequenceThr-Gln-Pro-Thr-Asp-Glu-Glu-Met-Leu-Phe-Ile-Tyr-Ser-His-Phe-Lys-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys
Position in Diazepam Binding InhibitorResidues 17–50
Molecular Weight~3500 Da
Isoelectric Point (pI)~4.8
Key Functional RegionsN-terminal (stabilizes α-helix), C-terminal (receptor interaction site)

Post-Translational Processing of Diazepam Binding Inhibitor (Diazepam Binding Inhibitor)

Triakontatetraneuropeptide is generated through cell type-specific proteolytic cleavage of the 86-amino acid Diazepam Binding Inhibitor precursor. Key processing enzymes cleave Diazepam Binding Inhibitor at dibasic residues: Lys¹⁶-Arg¹⁷ (yielding the Triakontatetraneuropeptide N-terminus) and Arg⁵⁰-Leu⁵¹ (yielding the Triakontatetraneuropeptide C-terminus) [2] [6]. Immunohistochemical studies demonstrate that while Diazepam Binding Inhibitor is abundant in both neuronal and glial cells (particularly astrocytes, ependymocytes, and tanycytes), Triakontatetraneuropeptide immunoreactivity is predominantly localized to neuronal perikarya and circumventricular organs [6]. This indicates tissue-specific processing where neurons preferentially convert Diazepam Binding Inhibitor into Triakontatetraneuropeptide, whereas glial cells retain full-length Diazepam Binding Inhibitor or produce other fragments like octadecaneuropeptide. The release of Triakontatetraneuropeptide from cultured astrocytes confirms its role as a secreted signaling molecule [1].

Alpha-Helix Conformation and Receptor Discrimination

Triakontatetraneuropeptide adopts a defined secondary structure critical for its biological activity. Circular dichroism and nuclear magnetic resonance analyses confirm that residues 22–40 form a stable α-helical domain [3] [7]. This helix contains distinct structural motifs:

  • A hydrophobic face comprising Met, Leu, Phe, and Ile residues facilitates membrane interactions.
  • Charged residues (Asp, Glu, Arg, Lys) create an amphipathic character essential for receptor binding.

The α-helix enables Triakontatetraneuropeptide to discriminate between benzodiazepine receptor subtypes. Synthetic Triakontatetraneuropeptide displaces the peripheral-type benzodiazepine receptor ligand [³H]Ro 5-4864 with moderate affinity (Kᵢ ≈ 5 μM) but shows negligible binding to central-type benzodiazepine receptors labeled by [³H]flumazenil [2] [3]. Disruption of the α-helix (e.g., via residue substitution or truncation) abolishes peripheral-type benzodiazepine receptor binding. Comparative studies show that Diazepam Binding Inhibitor-derived peptides lacking helical propensity (e.g., octadecaneuropeptide) bind central-type benzodiazepine receptors but not peripheral-type benzodiazepine receptors, underscoring the helix’s role in directing receptor specificity [3] [7]. Natural helix stabilization in Triakontatetraneuropeptide contrasts with synthetic constrained helices (e.g., hydrocarbon-stapled peptides), which require artificial cross-links for stability [7].

Table 2: Impact of Secondary Structure on Receptor Specificity

Peptideα-Helix PropensityPeripheral-Type Benzodiazepine Receptor AffinityCentral-Type Benzodiazepine Receptor Affinity
Triakontatetraneuropeptide (Diazepam Binding Inhibitor 17–50)HighModerate (Kᵢ ~5 μM)Negligible
Octadecaneuropeptide (Diazepam Binding Inhibitor 33–50)LowUndetectableModerate (IC₅₀ ~5 μM)
Eicosapentaneuropeptide (Diazepam Binding Inhibitor 26–50)LowUndetectableModerate

Comparative Analysis of Diazepam Binding Inhibitor-Derived Peptides (Triakontatetraneuropeptide, Octadecaneuropeptide, Eicosapentaneuropeptide)

Diazepam Binding Inhibitor proteolysis generates multiple bioactive fragments with distinct receptor preferences and functions:

  • Triakontatetraneuropeptide (Triakontatetraneuropeptide; Diazepam Binding Inhibitor 17–50):
  • Binds peripheral-type benzodiazepine receptors with high specificity via its α-helical domain [1] [2].
  • Stimulates astrocyte proliferation and thymidine incorporation at picomolar concentrations (EC₅₀ = 10⁻¹⁴–10⁻¹¹ M) [1].
  • Induces pro-conflict behavior in vivo (IC₅₀ = 0.8 nmol/rat), reversible by the peripheral-type benzodiazepine receptor antagonist Isoquinoline Carboxamide, PK 11195 [2].

  • Octadecaneuropeptide (Octadecaneuropeptide; Diazepam Binding Inhibitor 33–50):

  • Lacks stable α-helical structure; acts as an inverse agonist at central-type benzodiazepine receptors (Kᵢ ~5 μM) [3] [4] [8].
  • Stimulates neurosteroidogenesis via central-type benzodiazepine receptors but activates a metabotropic G protein-coupled receptor to exert anorexigenic effects [4] [8].
  • Exists in phosphorylated forms ([bisphospho-Thr³,⁹]Octadecaneuropeptide) in astrocytes, enhancing GABAergic activity [4].

  • Eicosapentaneuropeptide (Diazepam Binding Inhibitor 26–50):

  • Shares the C-terminal sequence with Octadecaneuropeptide but lacks receptor discrimination capacity due to low helicity [3].
  • Functionally overlaps with Octadecaneuropeptide in central-type benzodiazepine receptor modulation but exhibits reduced potency.

Table 3: Functional Diversification of Diazepam Binding Inhibitor-Derived Peptides

FeatureTriakontatetraneuropeptideOctadecaneuropeptideEicosapentaneuropeptide
Sequence PositionDiazepam Binding Inhibitor 17–50Diazepam Binding Inhibitor 33–50Diazepam Binding Inhibitor 26–50
Key Receptor TargetPeripheral-Type Benzodiazepine ReceptorCentral-Type Benzodiazepine Receptor / Metabotropic ReceptorCentral-Type Benzodiazepine Receptor
Primary FunctionsAstrocyte proliferation; Pro-conflict behaviorAnorexigenic signaling; NeurosteroidogenesisGABA modulation
Structural DeterminantN-terminal α-helixC-terminal linear domainC-terminal linear domain
Unique ModificationsNone characterizedPhosphorylation at Thr³, Thr⁹Not characterized

This structural and functional divergence illustrates how differential processing of Diazepam Binding Inhibitor generates peptides targeting distinct signaling pathways: Triakontatetraneuropeptide’s helical architecture directs it toward peripheral-type benzodiazepine receptor-mediated gliotrophic effects, while C-terminal fragments (Octadecaneuropeptide, Eicosapentaneuropeptide) modulate GABAergic and metabotropic signaling [1] [3] [4].

Properties

CAS Number

120667-90-5

Product Name

Triakontatetraneuropeptide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C172H268N44O56S

Molecular Weight

3880 g/mol

InChI

InChI=1S/C172H268N44O56S/c1-21-87(14)136(211-156(256)112(68-94-37-26-23-27-38-94)201-148(248)108(65-83(6)7)197-145(245)102(56-62-273-20)193-144(244)100(50-54-127(228)229)191-143(243)101(51-55-128(230)231)192-153(253)117(74-131(236)237)206-167(267)138(91(18)220)214-161(261)121-43-34-61-216(121)170(270)104(49-53-123(176)224)195-162(262)133(178)89(16)218)165(265)204-111(69-95-44-46-97(222)47-45-95)151(251)208-119(79-217)159(259)202-113(70-96-76-181-80-185-96)152(252)200-110(67-93-35-24-22-25-36-93)150(250)189-98(39-28-30-57-173)142(242)190-99(48-52-122(175)223)141(241)186-88(15)140(240)212-139(92(19)221)168(268)210-134(85(10)11)163(263)184-78-126(227)188-115(72-129(232)233)158(258)209-135(86(12)13)164(264)205-114(71-124(177)225)157(257)213-137(90(17)219)166(266)207-118(75-132(238)239)154(254)194-103(41-32-59-182-172(179)180)169(269)215-60-33-42-120(215)160(260)183-77-125(226)187-106(63-81(2)3)146(246)198-109(66-84(8)9)149(249)203-116(73-130(234)235)155(255)199-107(64-82(4)5)147(247)196-105(171(271)272)40-29-31-58-174/h22-27,35-38,44-47,76,80-92,98-121,133-139,217-222H,21,28-34,39-43,48-75,77-79,173-174,178H2,1-20H3,(H2,175,223)(H2,176,224)(H2,177,225)(H,181,185)(H,183,260)(H,184,263)(H,186,241)(H,187,226)(H,188,227)(H,189,250)(H,190,242)(H,191,243)(H,192,253)(H,193,244)(H,194,254)(H,195,262)(H,196,247)(H,197,245)(H,198,246)(H,199,255)(H,200,252)(H,201,248)(H,202,259)(H,203,249)(H,204,265)(H,205,264)(H,206,267)(H,207,266)(H,208,251)(H,209,258)(H,210,268)(H,211,256)(H,212,240)(H,213,257)(H,214,261)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,271,272)(H4,179,180,182)/t87-,88-,89+,90+,91+,92+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,133-,134-,135-,136-,137-,138-,139-/m0/s1

InChI Key

NMEHNETUFHBYEG-IHKSMFQHSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N

Synonyms

DBI 17-50
diazepam binding inhibitor 17-50
rat brain triakontatreaneuropeptide
triakontatetraneuropeptide
TTTN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.